molecular formula C10H10N2O2 B1179251 fliI protein CAS No. 138414-68-3

fliI protein

Cat. No.: B1179251
CAS No.: 138414-68-3
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Description

The FliI protein is a central ATPase in the bacterial flagellar Type III Secretion System (T3SS), essential for energizing the export of flagellar structural subunits across the cytoplasmic membrane. Structurally, FliI belongs to the Walker-type ATPase family and forms a homo-hexameric ring that binds the co-chaperone FliJ at its central pore . This hexameric configuration is critical for ATP hydrolysis, which powers substrate translocation. FliI interacts with FliH, a negative regulator that anchors the ATPase complex to the export gate (FlhA) and the cytoplasmic C-ring component FliN, ensuring spatial coordination of flagellar assembly .

In Salmonella, FliI's N-terminal domain contains a positively charged cluster (Arg-26, Arg-27, Arg-30, Arg-33, Arg-76, and Arg-93) critical for hexamer formation and ATPase activity regulation. Mutations in these residues impair motility and reduce secretion efficiency of flagellar proteins like FlgD .

Properties

CAS No.

138414-68-3

Molecular Formula

C10H10N2O2

Synonyms

fliI protein

Origin of Product

United States

Comparison with Similar Compounds

FliI Homologs in Non-Flagellated Bacteria

In the predatory bacterium Lysobacter enzymogenes OH11, FliI retains ATPase activity comparable to its homolog in the flagellated Xanthomonas oryzae (FliIXoo). Despite lacking flagella, L. enzymogenes FliI facilitates toxin export, suggesting functional divergence in T3SS roles .

YscN in Injectisomes

YscN, the ATPase in Yersinia injectisomes (non-flagellar T3SS), shares structural homology with FliI but exhibits distinct regulatory mechanisms.

Evolutionary and Mechanistic Links to F1-/V1-ATPases

FliI’s hexameric structure and rotational ATP hydrolysis mechanism resemble F1- and V1-ATPases. However, FliI lacks the transmembrane proton channel seen in F0/V0 subunits, relying instead on PMF-driven export via FlhA . This evolutionary divergence underscores a specialization in coupling ATP hydrolysis to substrate docking rather than direct energy transduction.

Species-Specific Functional Variations

  • Caulobacter crescentus : FliI levels remain constant throughout the cell cycle, unlike FliF (MS-ring protein), which degrades during the swarmer-to-stalked cell transition. This stability suggests a regulatory role beyond substrate export .

Key Mutational Studies and Functional Insights

Critical Residues in Salmonella FliI

Residue(s) Mutation Effect Reference
Arg-33, Arg-76 Reduced hexamer stability and ATPase activity; partial motility rescue by PMF
Arg-26, Arg-27 Impaired FliH binding; reduced FlgD secretion
fliI-5A (5 Arg→Ala) Complete loss of motility; dominant-negative inhibition of export

ATPase Activity Modulation

  • Concentration Dependence : FliI’s ATPase activity increases with protein concentration due to cooperative hexamerization .
  • FliH Regulation : FliH binding to FliI’s N-terminal helix suppresses ATPase activity, preventing premature hexamer formation .

Comparative Data Table: FliI vs. Related ATPases

Feature FliI (Salmonella) FliIXoo (Xanthomonas) YscN (Yersinia) F1-ATPase (Mitochondrial)
Organism Flagellated bacteria Flagellated bacteria Pathogenic bacteria Eukaryotic mitochondria
Structure Homo-hexamer Homo-hexamer Homo-hexamer α3β3γ hexamer + F0 subunit
Key Residues Arg-33, Arg-76 Conserved Walker motifs Walker A/B motifs Catalytic β subunits
Energy Coupling ATP hydrolysis + PMF ATP hydrolysis ATP hydrolysis Proton gradient + ATP
Essential Role Non-essential (PMF backup) Essential for toxin export Essential for virulence Essential for ATP synthesis

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